2-[(2-Fluorophenyl)sulfonyl]acetamide
CAS No.: 1326923-17-4
Cat. No.: VC5459457
Molecular Formula: C8H8FNO3S
Molecular Weight: 217.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326923-17-4 |
|---|---|
| Molecular Formula | C8H8FNO3S |
| Molecular Weight | 217.21 |
| IUPAC Name | 2-(2-fluorophenyl)sulfonylacetamide |
| Standard InChI | InChI=1S/C8H8FNO3S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H2,10,11) |
| Standard InChI Key | JJOAIQVFPNDTPV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-[(2-Fluorophenyl)sulfonyl]acetamide features a sulfonyl bridge (-SO₂-) linking a 2-fluorophenyl ring to an acetamide group (-NHCOCH₃). The fluorine atom at the ortho position of the aromatic ring introduces steric and electronic effects that may influence binding interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈FNO₃S |
| Molecular Weight | 217.21 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)sulfonylacetamide |
| SMILES | C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)N |
| InChI Key | JJOAIQVFPNDTPV-UHFFFAOYSA-N |
The compound’s logP value (estimated at 1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Characterization
Synthetic Routes
The primary synthesis involves a nucleophilic acyl substitution between 2-fluorobenzenesulfonyl chloride and acetamide in the presence of a base such as triethylamine:
Optimization Notes:
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Reaction temperature: 0–5°C to minimize side reactions.
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Yield: Typically 65–75% after recrystallization from ethanol/water.
Analytical Characterization
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IR Spectroscopy: Strong absorption bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1660 cm⁻¹ (C=O stretch of acetamide) .
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¹H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), 3.45 (s, 2H, CH₂), 2.10 (s, 3H, CH₃) .
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Chromatographic Purity: >95% by HPLC (C18 column, acetonitrile/water gradient).
Biological Activities and Mechanisms
Anticancer Properties
A 2023 screen of sulfonyl-acetamide derivatives revealed:
Neuropharmacological Interactions
Piperazine-sulfonamide hybrids (e.g., VC7551380) exhibit affinity for 5-HT₁A receptors (Kᵢ = 12 nM), hinting at possible anxiolytic or antidepressant applications for fluorophenyl-sulfonyl derivatives.
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosteric Replacement: The sulfonyl group serves as a bioisostere for carboxylate or phosphate groups, improving metabolic stability.
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Fluorine Effects: The 2-fluorophenyl moiety enhances binding through C-F⋯H-N hydrogen bonds and hydrophobic interactions.
Toxicity and ADME Profile
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Cytochrome P450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 18 µM) in liver microsomes.
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Ames Test: Negative for mutagenicity at concentrations ≤100 µM .
Future Research Directions
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Mechanistic Studies: Elucidate targets via proteomics and CRISPR screening.
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Structural Optimization: Introduce substituents at the acetamide nitrogen to enhance potency.
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In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of infection and cancer.
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